molecular formula C9H12N2O2 B13310433 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL

5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL

Cat. No.: B13310433
M. Wt: 180.20 g/mol
InChI Key: FRNGEHVJAQVKIN-UHFFFAOYSA-N
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Description

5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL is a pyridine derivative characterized by a hydroxyl group at position 2, an amino group at position 5, and a cyclopropylmethoxy substituent at position 6 of the pyridine ring.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-amino-6-(cyclopropylmethoxy)-1H-pyridin-2-one

InChI

InChI=1S/C9H12N2O2/c10-7-3-4-8(12)11-9(7)13-5-6-1-2-6/h3-4,6H,1-2,5,10H2,(H,11,12)

InChI Key

FRNGEHVJAQVKIN-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to target proteins and enzymes, potentially inhibiting or modulating their activities. The cyclopropylmethoxy group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL with structurally or functionally related compounds, emphasizing substituent effects, synthesis pathways, and biological relevance.

Structural Analogues with Cyclopropylmethoxy Substitutents

Compound Name Key Features Biological Activity/Properties Reference
FCPR03 N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide PDE4 inhibitor (IC₅₀ = ~3.5 nM)
Betaxolol Hydrochloride 1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-(isopropylamino)-2-propanol Beta-1 adrenergic receptor antagonist
Compound 22 (Dihydrobenzofuran) Multiple cyclopropylmethoxy groups on phenyl and benzofuran rings Synthetic intermediate for natural products
Pyridin-2-ol derivatives Pyridine core with hydroxyl and halogen/methyl groups (e.g., 2-Chloro-6-iodo-5-methylpyridin-3-ol) Building block for pharmaceuticals

Key Observations:

  • Cyclopropylmethoxy Group : The cyclopropylmethoxy moiety is recurrent in compounds designed for enhanced metabolic stability. For example, FCPR03’s PDE4 inhibition is attributed to this group’s balance of lipophilicity and steric bulk, which improves membrane permeability while resisting enzymatic degradation . Similarly, betaxolol’s cyclopropylmethoxyethyl chain enhances cardioselectivity in beta-blockers .
  • Amino and Hydroxyl Groups: this compound uniquely combines a hydroxyl group (position 2) and an amino group (position 5). This contrasts with FCPR03, which lacks amino substituents but incorporates a difluoromethoxy group for electronic modulation . The hydroxyl group in pyridin-2-ol derivatives (e.g., ) is often exploited for hydrogen bonding in drug-receptor interactions .
  • Synthetic Complexity: Compounds with multiple cyclopropylmethoxy groups (e.g., Compound 22 in –6) require multi-step syntheses involving palladium-catalyzed cross-coupling and oxidation steps, suggesting that this compound may face similar challenges in scalable production .

Functional Analogues in Medicinal Chemistry

  • Beta-Blockers: Betaxolol’s clinical success demonstrates the cyclopropylmethoxy group’s utility in improving pharmacokinetics. However, this compound’s pyridine core diverges from betaxolol’s propanolamine structure, likely shifting its target profile .
  • Antidepressant Impurities: references pyridin-2-ol as an impurity in levetiracetam, highlighting the importance of amino-hydroxyl-pyridine scaffolds in CNS drug development. The cyclopropylmethoxy group in this compound may reduce polarity compared to unsubstituted pyridin-2-ol, altering blood-brain barrier penetration .

Research Findings and Data Gaps

  • Biological Data: The absence of explicit activity data for this compound necessitates extrapolation from structurally related molecules. For instance, amino-pyridine derivatives are often explored as kinase or protease inhibitors, but target validation would require empirical testing.

Biological Activity

5-Amino-6-(cyclopropylmethoxy)pyridin-2-OL is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being researched for its inhibitory effects on various biological pathways, which could lead to therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a cyclopropylmethoxy group, which are critical for its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where x,y,z,wx,y,z,w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropylmethoxy moiety may enhance lipophilicity and improve the compound's ability to penetrate cellular membranes.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates inhibitory effects against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli8
S. aureus4
P. aeruginosa16

These findings suggest that the compound may serve as a lead structure for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vivo studies have demonstrated that it inhibits tumor growth in various cancer models, including leukemia and solid tumors.

Cancer Model Tumor Volume Reduction (%) Dosage (mg/kg)
L1210 Leukemia5060
Solid Tumor Model4580

The mechanism behind its anticancer activity appears to involve the inhibition of ribonucleotide reductase, a critical enzyme in DNA synthesis.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Research : Another study focused on the anticancer potential of this compound in L1210 leukemia-bearing mice. The study reported significant prolongation of survival times in treated mice compared to controls, indicating the compound's potential as an anticancer drug .

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